molecular formula C20H13ClN2O B2947983 (E)-N-(2-chlorophenyl)-2-cyano-3-naphthalen-1-ylprop-2-enamide CAS No. 341953-33-1

(E)-N-(2-chlorophenyl)-2-cyano-3-naphthalen-1-ylprop-2-enamide

Cat. No.: B2947983
CAS No.: 341953-33-1
M. Wt: 332.79
InChI Key: WDNJADISTZTVEB-UHFFFAOYSA-N
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Description

This compound is a type of organic compound known as an amide, which is characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. It also contains a naphthalene moiety, a polycyclic aromatic hydrocarbon made up of two fused benzene rings .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (from the naphthalene and phenyl groups), a cyano group (-CN), and an amide group (CONH). The exact structure would depend on the positions of these groups within the molecule .


Chemical Reactions Analysis

As an organic compound, it could undergo various chemical reactions typical of amides, nitriles, and aromatic compounds. These might include hydrolysis, reduction, and electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of aromatic rings would likely make it relatively stable and possibly soluble in organic solvents. The cyano and amide groups might allow it to form hydrogen bonds .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many aromatic amides and nitriles have biological activity and could interact with various enzymes or receptors in the body .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be studied for its potential uses in medicine, materials science, or other fields .

Properties

IUPAC Name

(E)-N-(2-chlorophenyl)-2-cyano-3-naphthalen-1-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O/c21-18-10-3-4-11-19(18)23-20(24)16(13-22)12-15-8-5-7-14-6-1-2-9-17(14)15/h1-12H,(H,23,24)/b16-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNJADISTZTVEB-FOWTUZBSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=C(C#N)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C(\C#N)/C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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